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molecular formula Bi2Mo2O9-12 B8704337 Dibismuth molybdenum hexaoxide CAS No. 13595-85-2

Dibismuth molybdenum hexaoxide

Cat. No. B8704337
M. Wt: 753.9 g/mol
InChI Key: DKUYEPUUXLQPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04212766

Procedure details

10.91 g Bi(NO3)3.5H2O was dissolved in about 40 ml. of a 10% aqueous HNO3 solution. 5.96 g of (NH4)6Mo7O24.4H2O was dissolved in about 75 ml. of H2O with heating. The bismuth nitrate solution was added with constant stirring to the ammonium heptamolybdate solution. The pH of the mixture was then adjusted to 2.5 to 3 by the dropwise addition of reagent grade NH4OH. The mixture was then stirred for 1 hour to produce a bismuth molybdate slurry.
[Compound]
Name
Bi(NO3)3.5H2O
Quantity
10.91 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.96 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ammonium heptamolybdate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=[O:2].N.N.N.N.N.N.[OH2:11].O.O.O.O[Mo:16](O)(=O)=O.O[Mo](O)(=O)=O.O[Mo](O)(=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.[N+]([O-])([O-])=O.[Bi+3:50].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo:89].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[NH4+].[OH-]>O>[O-2:2].[O-2:11].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[Mo:16].[Mo:89].[Bi+3:50].[Bi+3:50] |f:1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17,18.19.20.21,22.23.24.25.26.27.28.29.30.31.32.33.34.35.36.37.38.39.40.41.42.43.44.45.46.47.48.49.50.51.52.53.54.55.56.57.58,59.60,62.63.64.65.66.67.68.69.70.71.72.73.74|

Inputs

Step One
Name
Bi(NO3)3.5H2O
Quantity
10.91 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
5.96 g
Type
reactant
Smiles
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Five
Name
ammonium heptamolybdate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Bi+3].[Bi+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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